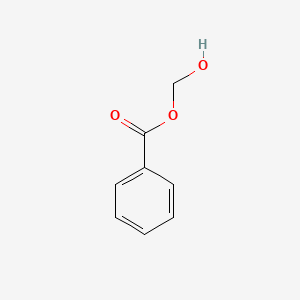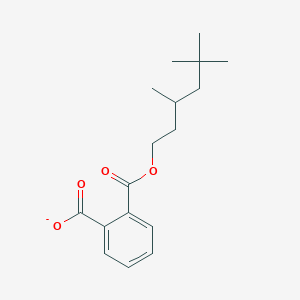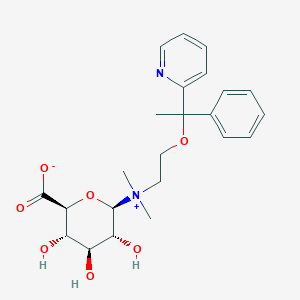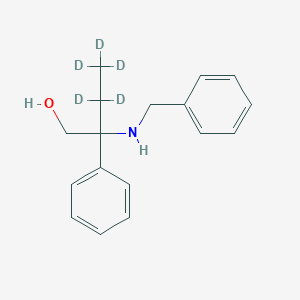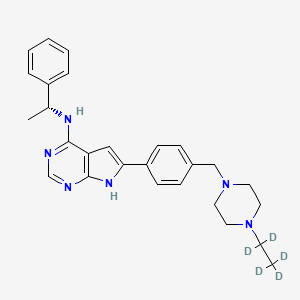
AEE788-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AEE788-d5 is a deuterated form of AEE788, a multitargeted inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This compound has shown potential in inhibiting tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
AEE788-d5, also known as 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multitargeted inhibitor of the human epidermal receptor (HER) 1/2 and vascular endothelial growth factor receptor (VEGFR) 1/2 receptor family tyrosine kinases . These receptors play a significant role in angiogenesis and proliferation of various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinase activity of EGFR, HER-2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors . The inhibition of these receptors disrupts multiple survival signaling pathways, including mitogen-activated protein kinase (MAPK) and Akt .
Biochemical Pathways
The inhibition of EGFR, HER-2, and VEGFR by this compound affects multiple biochemical pathways. It abrogates the MAPK and Akt signaling pathways, which are crucial for cell survival and proliferation . This disruption leads to the inhibition of tumor cell proliferation and angiogenesis .
Pharmacokinetics
It’s known that the compound is orally active , suggesting it has good bioavailability
Result of Action
The inhibition of EGFR, HER-2, and VEGFR by this compound leads to a decrease in tumor cell proliferation and angiogenesis . It also induces apoptosis in various cancer cell types when combined with histone deacetylase inhibitors . The compound was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing anticonvulsant drugs can reduce the concentrations of this compound Moreover, the compound’s efficacy can be influenced by the specific genetic and molecular environment of the tumor cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AEE788-d5 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine scaffold. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the deuterated ethylpiperazine moiety: This step involves the substitution of hydrogen atoms with deuterium in the ethylpiperazine group.
Coupling reactions: The final steps involve coupling the deuterated ethylpiperazine with the pyrrolo[2,3-d]pyrimidine core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
AEE788-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of hydroxylated derivatives.
Reduction: Can result in the formation of deuterated analogs.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those overexpressing EGFR and VEGFR.
Industry: Utilized in the development of new anticancer drugs and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
AEE788-d5 is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a different chemical structure.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Sunitinib: A multitargeted receptor tyrosine kinase inhibitor with activity against VEGFR
Uniqueness
This compound is unique due to its dual inhibition of both EGFR and VEGFR, making it effective against tumors that rely on these pathways for growth and survival. Its deuterated form also offers potential advantages in terms of metabolic stability and pharmacokinetics .
Properties
IUPAC Name |
6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFNUWBHFSNBT-MTOGIFQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


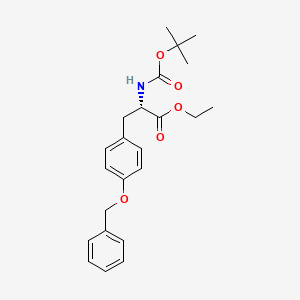
![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/new.no-structure.jpg)


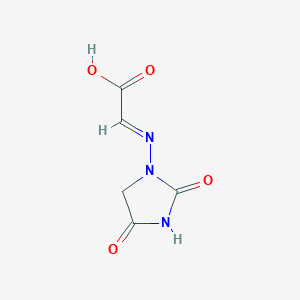
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
